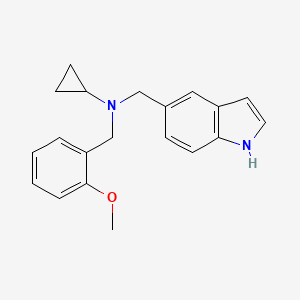![molecular formula C18H23N3O4S B5904936 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide](/img/structure/B5904936.png)
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide, also known as MPSP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide works by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons. It also activates the Nrf2 pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide has been shown to have several biochemical and physiological effects, including reducing inflammation in the brain, protecting against oxidative stress, and promoting the survival of neurons. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide in lab experiments is its neuroprotective effects, which can help to reduce damage to neurons and improve the accuracy of experimental results. However, one limitation is that 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide may have different effects in different animal models or in humans, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide, including studying its potential use in treating other neurodegenerative diseases, optimizing its synthesis methods to produce higher yields, and investigating its potential applications in other fields such as cancer research. Additionally, more research is needed to fully understand the mechanisms of action of 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide has been achieved using several methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-(pyridin-3-yloxy)propylamine followed by the addition of acetic anhydride. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-hydroxypropyl)pyridin-3-amine followed by the addition of acetic anhydride. These methods have been optimized to produce high yields of 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide.
Applications De Recherche Scientifique
2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can reduce inflammation in the brain. 2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[2-(pyridin-3-yloxy)propyl]acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(2-pyridin-3-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-6-8-16(9-7-14)21(26(3,23)24)13-18(22)20-11-15(2)25-17-5-4-10-19-12-17/h4-10,12,15H,11,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHMLSLZCOUESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC(C)OC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5904859.png)

![5-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoxaline](/img/structure/B5904867.png)
![3-(butyrylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B5904883.png)


![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5904898.png)



![7-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904928.png)
![N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5904933.png)
